4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide
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Overview
Description
4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chlorinated and hydroxylated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of an amine catalyst, followed by the addition of pentanamide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce various amines and alcohols.
Scientific Research Applications
4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-5-fluoro-2-hydroxybenzophenone
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
Comparison
Compared to similar compounds, 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide exhibits unique properties due to its specific structural configuration. Its dual chlorinated and hydroxylated phenyl groups provide distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
104775-23-7 |
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Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11(6-9-17(21)24)22-18(13-4-2-3-5-15(13)20)14-10-12(19)7-8-16(14)23/h2-5,7-8,10-11,23H,6,9H2,1H3,(H2,21,24) |
InChI Key |
UNOFVUASZGYCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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